molecular formula C19H20ClNO B12605092 1-[2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine CAS No. 912339-38-9

1-[2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine

Cat. No.: B12605092
CAS No.: 912339-38-9
M. Wt: 313.8 g/mol
InChI Key: VMOSJDFZKSORPI-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine is an organic compound belonging to the class of styrenes It contains an ethenylbenzene moiety and is characterized by the presence of a pyrrolidine ring

Preparation Methods

The synthesis of 1-[2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-[2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine can be compared with other similar compounds, such as:

    1-[(Z)-2-(4-Chlorophenyl)-1-phenylvinyl]pyrrolidine: This compound has a similar structure but lacks the methoxy group.

    1-[(1E)-2-(4-Chlorophenyl)ethenyl]sulfonyl]-4-[(1-(4-pyridinyl)-4-piperidinyl]methyl]piperazine: This compound has a different functional group and additional substituents.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

CAS No.

912339-38-9

Molecular Formula

C19H20ClNO

Molecular Weight

313.8 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine

InChI

InChI=1S/C19H20ClNO/c1-22-18-10-6-16(7-11-18)19(21-12-2-3-13-21)14-15-4-8-17(20)9-5-15/h4-11,14H,2-3,12-13H2,1H3

InChI Key

VMOSJDFZKSORPI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)N3CCCC3

Origin of Product

United States

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